molecular formula CH4N2S B13857344 Thiocyanic Acid-d; Ammonium-d3 Salt

Thiocyanic Acid-d; Ammonium-d3 Salt

Cat. No.: B13857344
M. Wt: 80.15 g/mol
InChI Key: SOIFLUNRINLCBN-JBISRTOLSA-N
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Description

Thiocyanic Acid-d; Ammonium-d3 Salt (CAS 36700-77-3) is a deuterated derivative of ammonium thiocyanate (NH$4$SCN), where hydrogen atoms in both the thiocyanic acid (HSCN) and ammonium (NH$4^+$) moieties are replaced with deuterium (D). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where deuterium’s reduced vibrational interference and isotopic tracing capabilities are critical . The parent compound, ammonium thiocyanate, is a white crystalline solid (molecular weight 76.12 g/mol) with high solubility in water (1.65 g/mL at 20°C) and applications in pharmaceuticals, metal processing, and chemical synthesis .

Properties

Molecular Formula

CH4N2S

Molecular Weight

80.15 g/mol

InChI

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3/i/hD4

InChI Key

SOIFLUNRINLCBN-JBISRTOLSA-N

Isomeric SMILES

[2H]N([2H])[2H].[2H]SC#N

Canonical SMILES

C(#N)S.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium-d4 thiocyanate can be synthesized by reacting deuterated ammonia (ND3) with carbon disulfide (CS2). The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium-d4 thiocyanate and hydrogen sulfide .

Industrial Production Methods: The industrial production of ammonium-d4 thiocyanate involves the same principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of deuterated ammonia and carbon disulfide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Ammonium-d4 thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ammonium Thiocyanate (NH$_4$SCN)

  • Molecular Formula : CH$4$N$2$S (NH$_4$SCN).
  • Molecular Weight : 76.12 g/mol .
  • Physical Properties : Melting point 149°C, hygroscopic, pH 4.8–5.8 in aqueous solution .
  • Applications : Used in synthesis of metal thiocyanates (e.g., CuSCN), photography stabilizers, and textile dyeing .
  • Safety : Classified as hazardous; releases toxic fumes (e.g., HCN, SO$_x$) upon decomposition .

Potassium Thiocyanate (KSCN)

  • Molecular Formula : KSCN.
  • Molecular Weight : 97.18 g/mol.
  • Physical Properties : Colorless crystals, soluble in water (217 g/100 mL at 20°C).
  • Applications : Pharmaceuticals (hyperthyroidism treatment), corrosion inhibitors, and electroplating .
  • Safety : Less hygroscopic than NH$4$SCN; moderate toxicity (LD${50}$ oral, rat: 854 mg/kg) .

Sodium Thiocyanate (NaSCN)

  • Molecular Formula : NaSCN.
  • Molecular Weight : 81.07 g/mol.
  • Physical Properties : White powder, solubility 139 g/100 mL in water at 20°C.
  • Applications : Polymer synthesis, pesticide production, and analytical chemistry .
  • Safety: Not classified for specific target organ toxicity (STOT) .

Lithium Thiocyanate (LiSCN)

  • Molecular Formula : LiSCN.
  • Molecular Weight : 65.02 g/mol .
  • Applications : Specialty electrolytes and high-temperature lubricants .

Thiocyanic Acid (HSCN)

  • Molecular Formula : HSCN.
  • Molecular Weight : 59.09 g/mol .
  • Physical Properties: Exists as tautomers (HSCN and HNCS); pungent odor, miscible with water and ethanol .
  • Applications : Intermediate in organic synthesis; studied for its role in biochemical pathways .
  • Safety : Strong irritant; releases toxic HCN under acidic conditions .

Research Findings and Industrial Relevance

  • Deuterated Advantages: Thiocyanic Acid-d; Ammonium-d3 Salt’s deuterium substitution minimizes spectral noise in NMR, enabling precise structural analysis of biomolecules .
  • Thermal Stability : Deuterated compounds often exhibit higher thermal stability; NH$_4$SCN decomposes at 170°C, while the deuterated form may resist degradation slightly longer .
  • Environmental Impact : Thiocyanates generally require careful disposal due to cyanide release risks. Deuterated variants, while less volatile, still demand stringent safety protocols .

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